Product packaging for Heptacontane(Cat. No.:CAS No. 7719-93-9)

Heptacontane

Cat. No.: B3057163
CAS No.: 7719-93-9
M. Wt: 983.9 g/mol
InChI Key: IPMNAGMOJQBRJL-UHFFFAOYSA-N
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Description

Heptacontane is a long-chain, straight hydrocarbon alkane with the molecular formula C70H142 and a molecular weight of 983.91 g/mol . It is classified as a chemical substance with a defined structure and is a solid at room temperature . This compound is provided as a high-purity reagent for research and development purposes. While specific biological activity data for this compound is limited in the searched literature, related long-chain alkanes are known to be subjects of interest in various scientific fields. For instance, heptacosane (C27H56), a shorter-chain alkane, has been investigated for its potential to overcome multidrug resistance in cancer cells by acting as a substrate and potent inhibitor of P-glycoprotein (P-gp), an efflux pump that reduces the efficacy of chemotherapeutic agents . Other similar alkanes are also studied as components in essential oils and insect pheromones . As a high molecular weight alkane, this compound may be of interest for studies in materials science, polymer research, and as a standard in analytical chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H142 B3057163 Heptacontane CAS No. 7719-93-9

Properties

IUPAC Name

heptacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H142/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-70H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNAGMOJQBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H142
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335027
Record name heptacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

983.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7719-93-9
Record name Heptacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF8L9D9BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies in Heptacontane Synthesis

Development of Precise Synthetic Pathways for High Purity Heptacontane

The creation of high-purity this compound necessitates synthetic strategies that allow for the exact construction of the 70-carbon backbone, avoiding the formation of isomeric mixtures or shorter/longer homologues which are difficult to separate. epo.org Traditional methods for extending carbon chains, such as those using Grignard reagents or malonic acid, are often inefficient for synthesizing very long-chain compounds. epo.org Consequently, more advanced and precise methodologies have been developed.

One of the most systematic approaches involves an iterative or "molecular doubling" strategy, where the carbon chain is incrementally lengthened in a controlled manner. A notable example of this is the process developed by Whiting and coworkers, which utilizes a combination of reactions such as the Baeyer-Villiger reaction, acetal (B89532) formation, and the Wittig reaction. researchgate.net This systematic process allows for the exponential growth of hydrocarbon chains, which can then be hydrogenated to yield discrete, high-purity alkanes. researchgate.net This method has been successfully used to create alkanes with chain lengths up to C390H782, demonstrating its precision. researchgate.netrsc.org

Another powerful strategy couples olefin metathesis with hydrometallation. epo.org This two-step process begins with the metathesis of a shorter-chain α-olefin to produce a longer-chain internal olefin. This reaction effectively doubles the carbon chain length. The resulting internal olefin is then subjected to a hydrometallation reaction, for example using bis(cyclopentadienyl)zirconium hydrochloride (Cp2ZrHCl), which adds across the double bond and migrates completely to the terminal position. epo.org This process is critical because it avoids the formation of internal isomers, a significant challenge in long-chain alkane synthesis. epo.org The resulting terminally functionalized alkane can then be converted to the final saturated hydrocarbon. This combined approach offers high yields and exceptional purity. epo.org

Table 1: Comparison of Selected Synthetic Pathways for Very Long-Chain Alkanes
MethodologyKey ReactionsPrimary AdvantageReference Example
Iterative Doubling Strategy (Whiting)Baeyer-Villiger, Acetal Formation, Wittig Reaction, HydrogenationPrecise control over final chain length, enabling synthesis of exceptionally long alkanes (e.g., C390). researchgate.netrsc.orgSynthesis of C194H390 and other discrete very long-chain alkanes in gram amounts. rsc.org
Olefin Metathesis + HydrometallationOlefin Metathesis, Hydrozirconation, Reduction/IodinationHigh purity by avoiding internal isomers; efficient chain doubling. epo.orgSynthesis of 1-iodotriacontane (B13344184) from 15-triacontene with a 63% yield of pure product. epo.org
Dithiane AlkylationAlkylation of 1,3-dithiane, Desulfurization with Raney NickelVersatile for creating linear and branched alkanes; overcomes solubility issues of intermediates. uky.eduSynthesis of linear alkanes up to C58H118 and various mid-chain methylated alkanes. uky.eduresearchgate.net

Exploration of Green Chemistry Principles in Large Alkane Synthesis

The synthesis of large alkanes like this compound is increasingly being examined through the lens of green chemistry, which aims to reduce environmental impact by using renewable resources, minimizing waste, and employing safer chemical processes. ijfmr.comnih.gov

A primary focus is the use of renewable feedstocks as an alternative to petroleum-derived starting materials. digitellinc.com Biomass, including lignocellulose, vegetable oils, and microbial lipids, is a rich source of fatty acids and other organic molecules that can be converted into long-chain alkanes. digitellinc.comrsc.org For instance, research has demonstrated the conversion of hydroxymethylfurfural (HMF), a monomer derived from lignocellulose, into long-chain alkanes in a single step through simultaneous oligomerization and hydrodeoxygenation. digitellinc.com Another approach uses an electrochemical process to dimerize fatty acids from renewable fats and oils (such as soybean, canola, and palm oil), effectively removing oxygen and forming long hydrocarbon chains suitable for waxes and lubricants. techconnect.org

Biocatalysis represents another cornerstone of green chemistry in this field. This approach uses enzymes or whole microorganisms to perform chemical transformations under mild conditions (ambient temperature and pressure), reducing the energy consumption associated with traditional synthesis. researchgate.netresearchgate.net For example, the bacterium Vibrio furnissii M1 has been shown to produce a range of n-alkanes (C14 to C22) from glucose. nih.gov This bacterium utilizes a novel biosynthetic pathway that proceeds via a fatty alcohol intermediate. nih.gov Furthermore, metabolic engineering of the yeast Saccharomyces cerevisiae has enabled the production of long-chain alkanes, including tridecane, pentadecane (B166386), and heptadecane (B57597), by introducing specific genes for fatty acid reduction and deformylation. researchgate.netnih.gov Such microbial "cell factories" offer a pathway to sustainable production from simple, renewable feedstocks like sugars. nih.gov

Table 2: Application of Green Chemistry Principles in Long-Chain Alkane Synthesis
Green Chemistry PrincipleApplication in Alkane SynthesisExamplePotential Benefit
Use of Renewable FeedstocksUtilizing biomass-derived materials instead of petroleum.Production of alkanes from fatty acids sourced from vegetable oils or from lignocellulose-derived HMF. digitellinc.comtechconnect.orgReduces reliance on finite fossil fuels; potential for CO2-neutral value chains. digitellinc.com
Catalysis (Biocatalysis)Employing enzymes or whole microorganisms for synthesis.Engineered yeast (S. cerevisiae) producing pentadecane and heptadecane from sugars. researchgate.netnih.govMilder reaction conditions (lower temperature/pressure), high selectivity, reduced hazardous waste.
Design for Energy EfficiencyDeveloping processes that require less energy input.Electrochemical dimerization of fatty acids, which can be more energy-efficient than high-temperature thermochemical processes. techconnect.orgLower operational costs and reduced environmental footprint associated with energy production. dntb.gov.ua

Scalability and Efficiency Considerations in this compound Production Research

While precise laboratory-scale syntheses of this compound are achievable, scaling these processes for larger production volumes introduces significant efficiency challenges. Key considerations include reaction yields, catalyst productivity, process complexity, and energy consumption. algoreducation.comstudysmarter.co.uk The synthesis of very long-chain alkanes is often hampered by the low solubility of intermediates and the high cost of specialized reagents and catalysts. uky.edu

Improving the efficiency of catalytic systems is a major area of research. For long-chain alkanes, tandem catalysis, where multiple catalytic steps occur in a single pot, can enhance productivity. Systems combining an alkane dehydrogenation catalyst with an olefin metathesis catalyst can transform shorter alkanes into a distribution of longer ones. sciengine.com The efficiency of such systems is highly dependent on the catalyst's stability and turnover number.

Process intensification (PI) is a strategy aimed at making chemical manufacturing substantially more efficient, cleaner, and economical by redesigning equipment and processes. energy.govresearchgate.net For alkane synthesis, PI could involve the use of microreactors to improve heat and mass transfer, leading to better control over reactions and potentially higher yields and selectivity. youtube.com Combining reaction and separation steps, such as in reactive distillation or membrane reactors, can also boost efficiency by shifting reaction equilibria to favor product formation. mdpi.commdpi.com

Techno-economic analysis is crucial for evaluating the viability of different synthetic routes. For microbial production pathways, for example, while the carbon loss in the final enzymatic steps is acceptable for long-chain alkanes, achieving high titers, rates, and yields remains a significant challenge for industrial-scale production to be cost-competitive. nih.gov Economic feasibility studies for producing bio-alkanes from waste fatty acids suggest that scaled production could be viable, particularly if integrated with existing industrial infrastructure. rsc.org

Table 3: Factors Affecting Scalability and Efficiency in Long-Chain Alkane Synthesis
FactorChallengeResearch Approach / SolutionImpact on Efficiency
Reaction Yield & PurityMulti-step syntheses often suffer from cumulative yield losses and formation of hard-to-separate byproducts.Developing highly selective catalysts and synthetic routes that minimize side reactions, such as the hydrometallation of internal olefins. epo.orgHigher yield of the target molecule reduces raw material consumption and purification costs.
Catalyst PerformanceCatalysts can have low turnover numbers, deactivate quickly, or require expensive metals.Development of robust, highly active catalysts (e.g., bifunctional metal-zeolite catalysts for hydroisomerization) and optimizing reaction conditions. mdpi.comIncreased product throughput per unit of catalyst, longer operational lifetime, and lower catalyst costs.
Process ComplexityNumerous reaction, separation, and purification steps increase capital and operational costs.Process intensification (PI) strategies, such as combining reaction and separation in multifunctional reactors or using tandem catalysis. researchgate.netmdpi.comReduced equipment footprint, lower energy consumption, and simplified operations. energy.gov
Feedstock Cost & AvailabilityReliance on expensive, highly purified starting materials limits economic viability.Utilizing abundant, low-cost renewable feedstocks like crude biomass or industrial waste fatty acids. rsc.orgSignificantly lowers the primary cost driver for the overall process, enhancing economic feasibility.

Sophisticated Analytical Techniques for Heptacontane Characterization

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing information about the fragmentation patterns of molecules.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. For heptacontane (C₇₀H₁₄₂), the expected molecular ion peak would correspond to its molecular weight of approximately 983.9 Da. However, long-chain alkanes can undergo significant fragmentation under standard EI conditions, potentially leading to a weak or absent molecular ion peak acs.org. The fragmentation typically proceeds via alpha-cleavage, resulting in a series of homologous ions representing the loss of alkyl fragments (e.g., loss of CH₃, C₂H₅, etc.). Prominent fragment ions at m/z 57 and 71 are common for alkanes researchgate.net. Techniques like supersonic molecular beams can enhance the molecular ion abundance by minimizing internal thermal energy, thereby reducing fragmentation acs.org.

Proton Transfer Reaction Mass Spectrometry (PTR-MS): PTR-MS is typically used for compounds with proton affinities higher than water. Since n-alkanes generally have lower proton affinities, direct proton transfer from H₃O⁺ is inefficient. However, by optimizing ion source conditions to include other primary ions like O₂⁺ or NO⁺, detection of n-alkanes can be achieved through charge transfer (CT) or hydride abstraction (HA) mechanisms d-nb.infocopernicus.org. For n-heptane and longer alkanes, O₂⁺-mediated charge transfer is a significant reaction pathway d-nb.infocopernicus.org.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): APCI-MS is another ionization technique applicable to saturated hydrocarbons. While considered a "soft" ionization method, fragmentation can still occur. Observed ions often include [M-H]⁺, [M-3H]⁺, and [M-3H+H₂O]⁺. The [M-3H+H₂O]⁺ ion is noted as being particularly stable and suitable for quantification due to its analyte specificity and lack of chain cleavage nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique for separating and identifying components in a mixture. For n-alkanes, GC separates them based on their boiling points, and the MS detector identifies them by their mass spectra and fragmentation patterns researchgate.netcgsjournals.comtandfonline.comresearchgate.net. For very long-chain alkanes like this compound, challenges such as peak tailing can arise in conventional GC-MS systems, potentially impacting quantitative accuracy acs.org.

Table 3: Mass Spectrometry Characteristics for Long-Chain Alkanes

Ionization Technique Primary Ions (if applicable) Characteristic Ions/Fragments Fragmentation Mechanisms Notes for this compound
EI e⁻ [M]⁺, CₙH₂ₙ₊₁⁺, CₙH₂ₙ₋₁⁺ Alpha-cleavage, unimolecular decomposition [M]⁺ expected at ~983.9 Da; significant fragmentation possible.
PTR-MS (mixed mode) H₃O⁺, O₂⁺, NO⁺ [M+H]⁺ (less common), [M-H]⁺, [M]⁺ Proton Transfer (PT), Charge Transfer (CT), Hydride Abstraction (HA) CT with O₂⁺ is a primary mechanism for n-heptane and longer.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of compounds.

Gas Chromatography (GC): GC is a standard method for separating n-alkanes, leveraging differences in their boiling points. This compound, with its high molecular weight and boiling point, would elute later than shorter alkanes. GC is often coupled with MS (GC-MS) for identification researchgate.netcgsjournals.comtandfonline.comresearchgate.net. For very long-chain alkanes (e.g., C₂₀+), peak tailing can be a significant issue in conventional GC systems, affecting quantitative analysis acs.org. Specialized GC techniques, such as those employing supersonic molecular beams, can mitigate this tailing and improve the analysis of heavier alkanes acs.org. GC typically has an upper limit for separating alkanes around C90-C100 acs.org.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for separating long-chain alkanes, particularly when GC faces limitations due to high boiling points or thermal instability.

High-Temperature HPLC: Using specialized stationary phases like porous graphite (B72142) (e.g., Hypercarb) and high temperatures, HPLC can effectively separate n-alkanes in the C₄₀–C₁₆₀ range acs.orgacs.org. Mobile phases such as n-decane or n-hexane are commonly employed acs.orgacs.org.

General Application: HPLC is suitable for analyzing compounds that are soluble in common organic solvents, making it a versatile tool for complex mixtures like those found in petroleum products or waxes jyu.fi. Heptane itself is often used as a mobile phase in HPLC sigmaaldrich.cn.

Table 4: Chromatographic Separation Parameters for n-Alkanes

Technique Stationary Phase (Examples) Mobile Phase/Carrier Gas Separation Range (C#) Detection Method Notes for this compound
GC Capillary columns (e.g., HP-5MS) He, H₂, N₂ C₁ to > C₁₀₀ FID, MS Susceptible to peak tailing for C₂₀+; supersonic beam GC can help.

Advanced Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are used to determine the crystalline structure of solid materials.

X-ray Crystallography/Diffraction (XRD): XRD is a powerful method for elucidating the crystal lattice and molecular packing of solid compounds. Long-chain n-alkanes crystallize in various polymorphic forms, typically exhibiting orthorhombic or monoclinic unit cells, with triclinic structures observed for shorter even-numbered alkanes researchgate.netiucr.org. The unit cell parameters are directly related to the chain length, with the 'c' axis often reflecting the molecular length researchgate.netkpi.ua. Studies on mixtures of n-alkanes show that they can form solid solutions where the lattice periodicity corresponds to the average chain length kpi.ua. For this compound, if crystalline samples can be prepared, XRD would provide precise data on its unit cell dimensions, space group, and molecular packing, confirming its solid-state structure.

Electron Diffraction: Electron diffraction is similar to X-ray diffraction but uses electrons, which interact more strongly with matter, allowing analysis of much smaller crystalline samples. It is also used for solid-state structure determination. While specific studies on this compound using electron diffraction were not found in the search results, it remains a viable technique for characterizing its crystalline structure, potentially providing complementary data to XRD.

Theoretical and Computational Investigations of Heptacontane Systems

Molecular Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational studies for long-chain alkanes such as heptacontane. researchgate.net These simulations provide a virtual microscope to observe the complex conformational changes and intermolecular forces that govern the physical properties of these molecules. researchgate.netgatech.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing detailed information about molecular flexibility, ordering, and interactions.

For long-chain alkanes, conformational dynamics are of particular interest. The rotation around carbon-carbon single bonds allows the this compound chain to adopt a vast number of shapes, or conformers, ranging from fully extended (all-trans) to highly folded structures. nih.gov Simulations show that in vacuum or in solution, these long chains are shorter than their all-trans length, a result of a small but significant population of gauche dihedrals that introduce kinks into the chain. nih.gov The interplay between these conformational changes and non-covalent intermolecular interactions, such as London dispersion forces, dictates how this compound molecules pack in condensed phases and interact with other molecules or surfaces. gatech.edu For instance, MD simulations have been employed to study the ordering of long-chain alkanes on surfaces like graphite (B72142), revealing that the orientation of the molecules is determined by a delicate balance of packing efficiency and entropic effects. researchgate.net

Development and Application of Atomistic and Coarse-Grained Force Fields

The accuracy of molecular simulations is fundamentally dependent on the quality of the force field, a set of mathematical functions and parameters that describe the potential energy of the system. For this compound, both atomistic and coarse-grained force fields are employed.

Atomistic force fields , such as OPLS (Optimized Potentials for Liquid Simulations) and its variants like L-OPLS for long alkanes, represent every atom in the molecule explicitly. acs.org This high level of detail allows for an accurate description of molecular structure and interactions.

Coarse-grained (CG) force fields , like the MARTINI force field, simplify the system by grouping several atoms into single interaction sites or "beads". rsc.org This reduction in the number of particles allows for simulations of larger systems over longer timescales, which is crucial for studying slow processes like self-assembly or phase transitions in systems containing large molecules like this compound. rsc.orgnih.gov

United-atom (UA) force fields , such as TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom), offer a compromise by treating each carbon and its bonded hydrogen atoms as a single interaction site. researchgate.net This approach has proven to be very effective for simulating the properties of alkanes. researchgate.net

Studies comparing these force fields for long-chain alkanes have found that their performance varies depending on the property of interest. For example, TraPPE-UA is often found to reproduce liquid densities with high accuracy, while L-OPLS may be more accurate for predicting viscosity. acs.orgscienomics.comnih.gov The MARTINI force field, despite its coarse-grained nature, has shown success in reproducing properties like surface tension. acs.orgscienomics.com The choice of force field is therefore a critical decision in the simulation setup, tailored to the specific research question.

Performance Comparison of Common Force Fields for n-Alkanes
Force FieldTypeStrengths in Predicting PropertiesReferences
TraPPE-UAUnited-AtomLiquid Density, Surface Tension researchgate.netacs.orgscienomics.com
L-OPLSAll-AtomViscosity acs.orgscienomics.com
MARTINICoarse-GrainedSurface Tension acs.orgrsc.orgscienomics.com
Lipid14All-AtomQualitative reproduction of temperature-dependent properties acs.orgscienomics.com

Computational Studies of Phase Behavior and Transitions

Computational methods are invaluable for studying the phase behavior of this compound, including melting, crystallization, and solid-state phase transitions. These simulations can complement experimental techniques by providing a molecular-level view of the structural changes that occur during these transitions. rsc.org For example, simulations can reveal how the long this compound chains order themselves upon cooling from a liquid melt into a crystalline solid.

By calculating the free energy of different phases as a function of temperature and pressure, computational models can predict phase diagrams. Molecular dynamics simulations are particularly useful for exploring the mechanisms of phase transitions. ucl.ac.uk For instance, they can track the formation of crystal nuclei within a liquid phase or the transformation between different solid polymorphs—crystals with different molecular packing arrangements. mdpi.com Understanding polymorphism is critical as different crystal forms can have significantly different physical properties. mdpi.com Computational studies can help identify the factors that favor the formation of one polymorph over another, such as cooling rate or the presence of impurities.

Prediction of Self-Assembly and Nanostructure Formation

The long, linear structure of this compound makes it a candidate for self-assembly into ordered nanostructures, such as lamellae, micelles, or nanotubes, particularly when functionalized or in the presence of other molecules. Computational modeling is a powerful tool for predicting and understanding these self-assembly processes. rsc.org

Simulations, especially those using coarse-grained models that can access longer timescales, can show how individual this compound molecules aggregate and organize into larger structures. nih.gov By analyzing the thermodynamics of self-assembly, these models can predict the most stable structures under different conditions (e.g., concentration, temperature, solvent). rsc.orgresearchgate.net The underlying principle is the minimization of the system's free energy, which involves a balance between enthalpic contributions (like van der Waals interactions between the alkane chains) and entropic contributions (related to the ordering of the molecules). rsc.org These predictive capabilities are crucial for the rational design of new materials where this compound could serve as a fundamental building block for nanotechnology applications. rsc.org

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most fundamental description of molecular systems by solving the Schrödinger equation to determine the electronic wavefunction. northwestern.edu From the wavefunction, a wide range of properties can be calculated, including molecular structure, electronic energy, spectra, and electrical properties. northwestern.edulsu.edu For a molecule like this compound, full QM calculations are computationally very expensive due to the large number of electrons. uchicago.eduarxiv.org

However, QM methods, particularly Density Functional Theory (DFT), can be applied to study specific aspects of this compound. For example, QM calculations can be used to accurately determine the conformational energies of different isomers, providing benchmark data to validate and improve the parameters used in classical force fields. chemrxiv.orgacs.org They can also be used to investigate the electronic properties, such as the HOMO-LUMO gap, which is important for understanding potential reactivity and optical properties. While applying QM to the entire this compound molecule is challenging, it can be effectively used to study fragments of the molecule or its interactions with other chemical species to understand reaction mechanisms at a detailed electronic level. researchgate.net

Multi-Scale Modeling Approaches for this compound-Containing Systems

A common multi-scale approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. researchgate.net In a QM/MM simulation of a this compound system, a small, chemically active region (e.g., where a reaction is occurring) is treated with computationally expensive QM methods, while the rest of the system is treated with more efficient MM force fields. researchgate.net This allows for the accurate study of chemical reactions in a complex environment.

Another strategy involves linking atomistic simulations with coarse-grained models. rsc.orgd-nb.info An atomistic simulation can provide detailed information about local interactions, which can then be used to parameterize a coarse-grained model. The CG model can then be used to simulate the larger-scale behavior of the system over longer times. nobelprize.org These hierarchical and hybrid approaches are essential for building predictive models of complex systems where this compound is a component, bridging the gap from electronic structure to macroscopic material properties. d-nb.info

Heptacontane in Biological Systems Research

Research on Lipid Bilayer Formation and Dynamics

The study of lipid bilayers is crucial for understanding cellular function, and long-chain hydrocarbons like Heptacontane are relevant in this context. As hydrophobic molecules, they can influence the formation and dynamics of lipid bilayers. For instance, research on related long-chain alkanes has demonstrated their ability to integrate into lipid bilayers, affecting their fluidity and permeability . In bacterial systems, specific transporters, such as AltL, have been identified that are responsible for the uptake of long-chain n-alkanes (ranging from C20 to C38) across the outer membrane asm.orgasm.org. Heptatriacontane (C37H76) falls within this chain length range, suggesting that it can interact with and be transported across bacterial cell envelopes, implying a role in or interaction with membrane dynamics asm.orgasm.org.

Studies on this compound as a Component of Natural Biological Waxes

Heptatriacontane (C37H76) has been identified as a significant component in various natural biological waxes and protective coatings. It is recognized as part of the long-chain alkanes that play vital roles in biological contexts, particularly in the cuticular waxes of insects and plants . These waxes serve as crucial protective barriers, safeguarding organisms against desiccation and environmental damage . Specifically, Heptatriacontane (C37H76) has been identified as a major constituent of the cuticular alkanes found in ants, such as Atta colombica umich.edu. It has also been detected among the saturated and unsaturated hydrocarbons present on the surface of cotton fibers, contributing to their surface chemistry researchgate.net. Plant waxes, in general, are complex mixtures of long-chain hydrocarbons, including alkanes, fatty acids, and alcohols, which provide essential protective functions libretexts.org.

Exploration of Biological Interactions and Pathways

The biological interactions of Heptatriacontane (C37H76) are multifaceted, extending from ecological signaling to potential therapeutic activities. In entomology, Heptatriacontane has been noted to contribute to chemical signaling, playing a role in pheromonal communication among insects and influencing their social behaviors . Furthermore, this compound has been identified in plant extracts, such as that of Plumaria pudica leaves, where it is associated with a range of potential biological activities, including antibacterial, anticancer, antiprotozoal, anti-inflammatory, and antiviral properties int-jecse.net. Research on similar long-chain alkanes has also revealed antimicrobial potential, where compounds like hexacontane (B1329453) can disrupt bacterial membranes, leading to cell lysis . The mechanisms governing these interactions often relate to the molecule's hydrophobic nature, which facilitates its integration into microbial cell membranes .

Research into Biomedical Applications of this compound-Based Systems

Advanced Drug Delivery Systems Research

The unique physicochemical properties of long-chain alkanes like this compound (C37H76) make them subjects of investigation for advanced biomedical applications, particularly in drug delivery systems . Its pronounced hydrophobic nature is a key attribute, enabling it to interact favorably with lipophilic drug molecules and potentially form stable complexes . This characteristic suggests a potential role in formulating drug delivery vehicles that can encapsulate or stabilize therapeutic agents. While specific systems based on this compound are still under exploration, the general principles of using hydrophobic molecules in drug delivery involve creating carriers that can enhance drug solubility, protect the drug from degradation, and facilitate targeted or sustained release nih.govresearchgate.net. The ability of such molecules to form stable complexes could be leveraged in designing novel delivery platforms for various therapeutic agents.

Formulation Science of Pharmaceutical Excipients

In the realm of pharmaceutical formulation, excipients are critical inactive ingredients that ensure the stability, efficacy, and usability of drug products researchgate.netderangedphysiology.com. While this compound is not widely cited as a standard pharmaceutical excipient, its chemical properties align with the functions expected of certain excipient classes. The hydrophobic nature of long-chain alkanes is relevant in formulation science for purposes such as acting as lubricants, binders, or components in topical formulations and coatings researchgate.netactylislab.com. Their ability to form stable structures and interact with lipophilic substances could be beneficial in creating solid dosage forms, enhancing drug solubility, or controlling drug release profiles derangedphysiology.compharmajournal.net. Further research into this compound's specific physical and chemical properties, such as its melting point, solubility, and interaction profiles, would be necessary to fully elucidate its potential as a pharmaceutical excipient or in the development of this compound-based formulation systems.

Heptacontane in Advanced Materials Science and Engineering Research

Research on Lubricant System Formulation and Performance

Research into the application of long-chain alkanes, including heptacontane, in lubricant systems highlights their contribution to enhanced performance characteristics. This compound, with its high molecular weight and linear structure, exhibits properties that are beneficial for reducing friction and improving the thermal stability of lubricating formulations lookchem.comontosight.aimdpi.com.

Studies on n-alkanes indicate that longer chain lengths contribute to better lubricity compared to shorter chains researchgate.net. This is attributed to their ability to form a stable monolayer on contacting surfaces. This monolayer effectively prevents direct asperity contact, thereby significantly reducing friction forces researchgate.net. The waxy nature of this compound, a consequence of its high melting point (93°C), also contributes to its efficacy as a lubricant component lookchem.com. Furthermore, long-chain alkanes generally enhance the thermal stability and viscosity index of base oils, which are critical parameters for lubricant performance across a range of operating temperatures mdpi.com. The high boiling point (653.3°C) and flash point (698°C) of this compound suggest good thermal stability, making it suitable for applications where elevated temperatures are encountered lookchem.com.

Table 1: Key Physical and Chemical Properties of this compound Relevant to Lubrication

PropertyValueUnitSource
Molecular FormulaC₇₀H₁₄₂- lookchem.comnist.gov
Molecular Weight983.8765 g/mol nist.gov
Melting Point93°C lookchem.com
Boiling Point653.3°C lookchem.com
Flash Point698°C lookchem.com
Density0.83g/cm³ lookchem.com
Vapor Pressure3.18E-16mmHg lookchem.com
Refractive Index1.463- lookchem.com
Enthalpy of Vaporization174.4kJ/mol nist.gov

Academic Studies in Cosmetic Science Applications

In the realm of cosmetic science, this compound and other long-chain alkanes are recognized for their emollient properties, contributing to the texture, feel, and efficacy of skincare and personal care products lookchem.comontosight.aiocl-journal.org. Academic studies explore their role in improving skin feel, providing hydration, and acting as alternatives to traditional cosmetic ingredients like silicones.

This compound functions as an emollient, which means it helps to soften and smooth the skin lookchem.comontosight.ai. This property is crucial for formulations such as moisturizers, creams, and makeup, where it imparts a pleasant texture and a desirable skin feel lookchem.com. The low surface tension associated with long-chain alkanes contributes to good spreading characteristics on the skin ocl-journal.org. Research indicates that this compound and similar alkanes can reduce undesirable sensations, such as stickiness, in formulations containing high concentrations of ingredients like glycerin or in suncare products ocl-journal.org. They are also being investigated as "sensory alternatives" to silicone oils, offering comparable or improved sensory profiles, including a light skin feel and a high gliding effect ocl-journal.org. Furthermore, the potential for long-chain alkanes to provide long-lasting performance in suncare and makeup products, similar to silicones, is an active area of research ocl-journal.org. Their stability and inertness also make them suitable for use in a wide range of cosmetic applications, including hair conditioners lookchem.comocl-journal.org.

Table 2: Reported Applications and Functions of this compound in Cosmetics

Application AreaFunction(s)Key Properties UtilizedSource
SkincareEmollient, Moisturizer, Softens and smooths skinWaxy consistency, Low surface tension, Inertness lookchem.comontosight.aiocl-journal.org
MakeupEmollient, Improves texture and feel, Sensory alternativeWaxy consistency, Low surface tension, Inertness lookchem.comocl-journal.org
SuncareReduces sticky sensation, Potential for long-lasting performanceLow surface tension, Stability ocl-journal.org
Haircare (e.g., conditioners)Alternative to silicones, Improves textureInertness, Stability lookchem.comocl-journal.org

Heptacontane in Environmental Science and Remediation Research

Development of Environmental Remediation Strategies

Bioremediation and Phytoremediation Approaches

Microbial Degradation of Long-Chain Alkanes

The biodegradation of long-chain alkanes, including compounds like heptacontane, is a significant process in the natural attenuation and engineered remediation of hydrocarbon-contaminated environments. Microorganisms, particularly bacteria and fungi, possess specialized enzymatic machinery to break down these recalcitrant molecules, utilizing them as carbon and energy sources materialsciencejournal.orgnih.govtandfonline.comtandfonline.comcabidigitallibrary.orgfrontiersin.org.

Key to alkane biodegradation is the initial oxidation step, typically catalyzed by alkane hydroxylases. Enzymes such as LadA (long-chain alkane monooxygenase) and AlmA are crucial for introducing oxygen atoms into the alkane chain, often initiating degradation via a terminal oxidation pathway tandfonline.comfrontiersin.org. For instance, Aspergillus flavus has been found to possess LadA-like monooxygenases capable of binding and initiating the degradation of long-chain n-alkanes (C16–C30) frontiersin.org.

A variety of microbial genera have demonstrated significant capabilities in degrading hydrocarbons. Rhodococcus species are frequently isolated from contaminated sites and are known for their role in degrading aliphatic hydrocarbons cabidigitallibrary.org. Alcanivorax species, such as Alcanivorax sp. strain Est-02, have shown selective degradation of longer-chain hydrocarbons, including tetracosane (B166392) (C24) and octacosane (B166375) (C28) tandfonline.com. Other notable hydrocarbon degraders include Pseudomonas, Acinetobacter, and Bacillus species materialsciencejournal.orgtandfonline.com. The efficiency of these processes can be enhanced by factors such as the production of biosurfactants, which increase the bioavailability of hydrophobic hydrocarbons by emulsifying them materialsciencejournal.org.

Phytoremediation and Hydrocarbons

Phytoremediation, the use of plants to clean up contaminated environments, offers an eco-friendly approach to managing hydrocarbon pollution mdpi.compnnl.govplataformaiestphuando.comacs.orgacs.org. Interestingly, plants themselves are significant producers of long-chain n-alkanes, which form part of their epicuticular leaf waxes, contributing to their protective functions osti.govresearchgate.net. Compounds like this compound are naturally synthesized by plants acs.org. While plants can uptake hydrocarbons from contaminated soils osti.gov, specific research detailing the phytoremediation of this compound itself is limited. The focus in phytoremediation studies involving hydrocarbons is generally on the broader class of petroleum contaminants or on how plants interact with hydrocarbon-rich environments.

Table 1: Microbial Degradation Capabilities for Long-Chain Alkanes

Microbial Genus/SpeciesTypical SubstratesDegradation Pathway/Enzyme FocusNotes
Rhodococcus spp.Long-chain n-alkanes, crude oilTerminal/Subterminal oxidationFrequently isolated from contaminated sites; known for aliphatic hydrocarbon degradation cabidigitallibrary.org.
Alcanivorax sp. Est-02C14–C28 alkanes (preferentially C24, C28)Alkane hydroxylase (e.g., alkB)Efficient and selective degradation of long-chain hydrocarbons tandfonline.com.
Aspergillus flavusLong-chain n-alkanes (e.g., C16–C30)LadA-like monooxygenasesEukaryotic homologs of bacterial long-chain alkane monooxygenases identified frontiersin.org.
Pseudomonas spp.Various hydrocarbons, including n-alkanesAlkane hydroxylasesKnown for diverse hydrocarbon degradation capabilities materialsciencejournal.orgtandfonline.com.
Acinetobacter spp.Various hydrocarbons, including n-alkanesAlkane hydroxylases (e.g., LadA, AlmA)Contribute to hydrocarbon degradation pathways materialsciencejournal.orgtandfonline.com.
Novosphingobium panipatensePhenanthrene, crude oilAlkane hydroxylase, dioxygenasesShows first-order kinetic degradation; potential for crude oil bioremediation nih.gov.

Kinetic and Thermodynamic Modeling of Remediation Processes

Understanding the rates and feasibility of hydrocarbon degradation is crucial for designing effective remediation strategies. Kinetic and thermodynamic modeling provide essential frameworks for predicting the behavior of contaminants in the environment and optimizing treatment processes.

Kinetic Modeling of Hydrocarbon Biodegradation

Kinetic modeling aims to quantify the rate at which microorganisms degrade hydrocarbons. Common models employed include first-order and second-order kinetic equations, which describe the relationship between substrate concentration, time, and degradation rate materialsciencejournal.orgtandfonline.comtandfonline.comresearchgate.net. These models help estimate key parameters such as degradation rate constants (k) and half-lives (t1/2), which are vital for environmental fate assessments and risk evaluations acs.orgresearchgate.netacs.org.

While studies have investigated the kinetics of total petroleum hydrocarbons (TPH) and various aromatic or aliphatic compounds materialsciencejournal.orgnih.govtandfonline.comtandfonline.comresearchgate.netacs.org, specific kinetic data for this compound remediation is scarce in the literature. Generally, longer-chain alkanes are known to be less soluble and may degrade more slowly than shorter-chain alkanes researchgate.net. This suggests that this compound, being a very long-chain alkane, might exhibit slower degradation kinetics compared to lighter hydrocarbons, potentially requiring longer remediation periods or specialized microbial consortia. Further research is needed to establish precise kinetic parameters for this compound degradation under various environmental conditions.

Thermodynamic Considerations in Remediation

Thermodynamics provides insights into the energy balance and feasibility of biochemical reactions, including biodegradation. Understanding the thermodynamic properties of hydrocarbons and the energy yields available to degrading microorganisms can inform our understanding of degradation pathways and rates pnnl.gov.

This compound, like other alkanes, has well-documented thermodynamic properties such as enthalpy of vaporization and melting point nist.govchemeo.com. These properties influence its physical state and bioavailability. While thermodynamic data for this compound itself is available, specific thermodynamic modeling of its biodegradation processes in the context of environmental remediation is not widely reported. Integrating thermodynamic principles with kinetic models could offer a more comprehensive understanding of the driving forces and limitations in the microbial breakdown of long-chain alkanes, ultimately aiding in the development of more efficient remediation technologies.

Compound List:

this compound

Emerging Research Trajectories and Future Outlook for Heptacontane

Heptacontane (C70H142), a long-chain saturated hydrocarbon, is moving beyond its traditional role as a component of waxes and heavy oils. The future of this compound research is increasingly tied to cutting-edge scientific fields that promise to unlock new functionalities and applications. Emerging research trajectories are focused on leveraging advanced computational tools, exploring its potential in nanoscale constructions, developing sustainable production methods, and fostering large-scale collaborative efforts to deepen our understanding of its complex behaviors. These new avenues of investigation are poised to redefine the scientific and industrial relevance of very long-chain alkanes.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing and characterizing heptacontane in a laboratory setting?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or controlled polymerization of shorter alkanes. Characterization requires a combination of techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.
  • Differential Scanning Calorimetry (DSC) to confirm melting points (this compound melts at ~105°C, but impurities can shift this ).
  • Nuclear Magnetic Resonance (NMR) for structural confirmation, though signal splitting may complicate interpretation due to its long carbon chain.
    • Experimental Design Tip : Include internal standards during GC-MS to account for retention time variability in high-molecular-weight hydrocarbons .

Q. How can researchers ensure reproducibility in this compound-based experiments?

  • Methodological Answer :

  • Detailed Documentation : Record all parameters (e.g., solvent purity, heating rates in DSC) to align with FAIR data principles .
  • Batch Consistency : Use the same supplier for precursors and validate purity across batches via HPLC or GC-MS. Note that batch-to-batch variations in hydrocarbon synthesis are common and must be quantified .
  • Supplementary Materials : Publish raw DSC thermograms and NMR spectra in repositories to enable cross-validation .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in this compound’s reported molecular weight versus chain length?

  • Case Study : Evidence shows this compound’s Rast molecular weight determination suggested 30–33 carbons, conflicting with its theoretical 70-carbon structure .
  • Methodological Answer :

  • Re-evaluate Analytical Techniques : Rast method limitations (e.g., solute-solvent interactions) may skew results. Use Matrix-Assisted Laser Desorption/Ionization (MALDI) for precise molecular weight determination.
  • Computational Modeling : Compare experimental data with density functional theory (DFT) simulations of chain folding or branching .
    • Data Contradiction Analysis : Cross-reference historical data with modern techniques to identify systematic errors in early methodologies .

Q. How can researchers design thermodynamic studies to investigate this compound’s phase behavior under non-ambient conditions?

  • Methodological Answer :

  • High-Pressure DSC : Study melting point variations under pressure to simulate industrial or environmental conditions.
  • Molecular Dynamics (MD) Simulations : Model chain packing efficiency and entropy changes during phase transitions .
    • Experimental Pitfall : Avoid oversimplifying assumptions about linearity; branched isomers may coexist and alter thermodynamic properties .

Q. What protocols address challenges in replicating this compound’s crystallization kinetics across different laboratories?

  • Methodological Answer :

  • Standardized Nucleation Protocols : Use seed crystals from a centralized repository to minimize heterogeneity.
  • In Situ Microscopy : Track crystal growth in real time to correlate kinetics with solvent polarity and temperature gradients .
    • Reproducibility Framework : Adopt the COSMOS-E guidelines for systematic reporting of solvent history and cooling rates .

Q. How should researchers structure literature reviews to identify gaps in this compound’s applications or unresolved physicochemical properties?

  • Methodological Answer :

  • Systematic Reviews : Use Boolean search terms (e.g., "this compound AND (synthesis OR thermodynamics)") across Scopus/Web of Science, filtering by publication date (post-2000) to exclude outdated methodologies .
  • Contradiction Mapping : Tabulate discrepancies in reported melting points or solubility data, annotating potential causes (e.g., impurity levels) .

Data Reporting & Ethical Considerations

Q. What metadata is critical when publishing this compound-related datasets to ensure reusability?

  • Methodological Answer : Follow the "Who, What, When, How, Why" framework :

  • Who : Lab technician credentials and instrument calibration dates.
  • What : Exact chemical identifiers (e.g., CAS 630-03-5) and purity grades.
  • Why : Contextualize data within broader research (e.g., "study aimed to resolve chain-length contradictions").

Q. How can researchers ethically address non-reproducible results in this compound studies without compromising credibility?

  • Methodological Answer :

  • Transparency Statements : Disclose all deviations from protocols in supplementary materials .
  • Negative Data Publication : Submit non-reproducible results to dedicated repositories (e.g., Zenodo) to inform future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.